tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further functionalized with a fluorosulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Fluorosulfonylmethyl Group: This step involves the functionalization of the cyclobutyl ring with a fluorosulfonylmethyl group. This can be achieved using reagents such as fluorosulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorosulfonylmethyl group.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including substituted carbamates or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive fluorosulfonyl group.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer novel interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate exerts its effects involves its reactive functional groups. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Lacks the cyclobutyl and fluorosulfonylmethyl groups.
Cyclobutyl carbamate: Does not have the tert-butyl or fluorosulfonylmethyl groups.
Fluorosulfonylmethyl cyclobutane: Lacks the carbamate group.
Uniqueness
tert-Butyl (3-((fluorosulfonyl)methyl)cyclobutyl)carbamate is unique due to the combination of its functional groups. The presence of both a reactive fluorosulfonyl group and a protective tert-butyl carbamate group allows for versatile applications in various fields.
This compound’s distinct structure and reactivity profile make it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H18FNO4S |
---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
tert-butyl N-[3-(fluorosulfonylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
XWHAVXZUOOPPHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.